Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
Description
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is a biphenyl-based ester derivative characterized by a 1,3-dioxolan substituent at the 4'-position of the biphenyl scaffold. The 1,3-dioxolan moiety, a cyclic ketal, enhances solubility and metabolic stability compared to non-oxygenated substituents, making it a valuable functional group in drug design .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-5-3-2-4-14(15)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
FXNOINLXLNGNQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the ester group. One common method involves the condensation of a biphenyl derivative with a dioxolane precursor under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The dioxolane ring can enhance the compound’s stability and binding affinity, while the biphenyl core provides a rigid framework for interaction with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₇H₁₆O₄.
Key Findings:
Substituent-Driven Solubility :
- The 1,3-dioxolan group in the target compound introduces polarity, likely improving aqueous solubility compared to the methyl (CAS 114772-34-8) and bromomethyl (CAS 114772-40-6) analogs .
- The formyl derivative (CAS 144291-47-4) exhibits intermediate polarity but is primarily used for its reactivity in synthesizing Schiff bases or hydrazones .
Biological Activity: KAB-18, a piperidine-containing analog, demonstrates nAChR antagonism and cytotoxicity, suggesting that substitutions at the 4'-position significantly influence receptor binding and anticancer activity . The target compound’s dioxolan group may modulate these effects differently due to steric and electronic factors.
Synthetic Utility :
- Bromomethyl and formyl derivatives serve as intermediates for further functionalization, whereas the methyl analog is a stable impurity reference standard .
- The target compound’s synthesis likely involves protecting group strategies (e.g., dioxolan formation via ketalization) to preserve ester functionality during reactions .
Biological Activity
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate (CAS No. 400747-00-4) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 284.31 g/mol
- Structure : The compound features a biphenyl structure linked to a dioxolane ring and a carboxylate group, which contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in acidic conditions. This method allows for efficient construction of the dioxolane structure, which can then be coupled with the biphenyl moiety using various coupling reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl-dioxolane compounds have shown activity against various bacterial strains and fungi. A study demonstrated that modifications in the dioxolane ring can enhance the antimicrobial efficacy of related compounds .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds often display IC values in the low micromolar range, indicating potent activity .
| Cell Line | IC (µg/mL) | Reference Drug IC (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 (Doxorubicin) |
| MCF-7 | 2.3 | 3.23 (Doxorubicin) |
Enzyme Inhibition
Preliminary findings suggest that this compound may interact with specific enzymes or receptors involved in various biochemical pathways. These interactions could potentially lead to therapeutic applications in treating diseases where enzyme modulation is beneficial .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of biphenyl-dioxolane derivatives against common pathogens. The results indicated that certain modifications to the dioxolane ring significantly enhanced the antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, a derivative of this compound was found to induce apoptosis in HCT-116 cells through activation of caspase pathways. This suggests potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
